4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile
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Overview
Description
4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile is a complex organic compound characterized by the presence of methylsulfanyl groups and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-(methylsulfanyl)benzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then cyclized to form the pyran ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-(Methylsulfanyl)-4-{[4-(methylsulfanyl)phenyl]sulfanyl}benzene
- 4-(Methylsulfanyl)thiophenol
- 1-(Methylsulfonyl)-4-{(E)-2-[4-(methylsulfonyl)phenyl]ethenyl}benzene .
Uniqueness
What sets 4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile apart from these similar compounds is its unique pyran ring structure combined with the presence of methylsulfanyl groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
743431-91-6 |
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Molecular Formula |
C14H11NO2S2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-methylsulfanyl-6-(4-methylsulfanylphenyl)-2-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C14H11NO2S2/c1-18-10-5-3-9(4-6-10)12-7-13(19-2)11(8-15)14(16)17-12/h3-7H,1-2H3 |
InChI Key |
KSPCEMGDXCSYOV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C(=O)O2)C#N)SC |
Origin of Product |
United States |
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